molecular formula C10H16N4 B11770896 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine

2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B11770896
M. Wt: 192.26 g/mol
InChI Key: SIQDNWRTLHVLDA-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a piperidine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core. Common starting materials include 2-methylpyrimidine and piperidine.

    Nucleophilic Substitution: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-methyl-4-chloropyrimidine with piperidine in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    6-(Piperidin-1-yl)pyrimidine-2,4-diamine:

    1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: This compound features a phenylamino group instead of a piperidine ring.

Uniqueness

2-Methyl-6-(piperidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperidine groups enhances its potential as a versatile scaffold in drug design and development.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-6-piperidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C10H16N4/c1-8-12-9(11)7-10(13-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,13)

InChI Key

SIQDNWRTLHVLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCCC2)N

Origin of Product

United States

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